5-Chloro-2-methylphenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of diisocyanates, as seen in the preparation of novel optically active polyamides derived from aromatic diacid monomers and different diisocyanates, including aromatic ones like 4,4′-methylenebis(phenyl isocyanate) under microwave-assisted conditions (Mallakpour & Taghavi, 2008). This illustrates the potential methods for synthesizing derivatives or related compounds involving chloro-methylphenyl isocyanate.
Molecular Structure Analysis
The vibrational spectra, including Raman and infrared spectra, of related chloro-methylphenyl isocyanates have been thoroughly analyzed. Studies have used ab initio and density functional theory calculations to understand the energies, optimized geometrical parameters, and vibrational frequencies, providing deep insights into the molecular structure of these compounds (Doddamani et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving isocyanates are pivotal for the synthesis of various functional materials. For instance, reactions of chlorocarbonyl isocyanate with aminopyrazoles and active methylene nitriles lead to novel compounds, demonstrating the reactivity of isocyanate compounds under different conditions and their utility in synthesizing a diverse range of chemical entities (Elgemeie et al., 2001).
Physical Properties Analysis
The physical properties of isocyanate compounds can vary widely depending on their specific structural characteristics. Investigations into optically active phenyl isocyanate derivatives have shown significant optical activity and solubility in organic solvents, indicating the potential for diverse applications in materials science and optical technologies (Hino et al., 2000).
Chemical Properties Analysis
The chemical properties of isocyanates, including reactivity and stability, play a crucial role in their applications. Studies focusing on the reactions of isocyanates with various reagents have led to the synthesis of complex molecules, showcasing the versatility of isocyanates in organic synthesis (Boyarskaya et al., 2015). These studies provide valuable insights into the chemical behavior of chloro-methylphenyl isocyanates and their potential utility in developing new materials and pharmaceuticals.
Scientific Research Applications
Synthesis of Amino-Substituted Compounds : Chloro isocyanates react with tertiary carboxamides or acylimines in the presence of Lewis acids to give amino-substituted 2-azaallenium salts under mild conditions (Al-Talib et al., 1985).
Formation of Protein Adducts : 4-Methylphenyl isocyanate can form protein adducts, serving as dosimeters for environmental exposure levels and potentially causing lung sensitization and asthma (Sabbioni et al., 1997).
Creation of Various Compounds : The compound can be converted into substituted imidazolidinones, open-chained ureas, and cyanation products through reactions with isocyanates, isothiocyanates, and chlorosulfonyl isocyanate (Martín, 1991).
Quantitation of Protein Adducts : Methods have been developed for quantitating arylisocyanate protein adducts in biological samples, aiding in sensitization tests for low-level exposures (Sabbioni et al., 1997).
Thermally Induced Helix-Helix Transition : Poly(phenyl isocyanate)s bearing an optically active alkoxyl group show a thermally induced helix-helix transition, with some undergoing reversible transitions in different solvents (Hino et al., 2000).
Biomonitoring Tool for Toluenediisocyanate Exposure : Adducts with amino acids can be used as biomonitoring tools for toluenediisocyanate exposure, helping in diagnosing sensitization reactions and asthma (Sabbioni et al., 2001).
Potential Health Hazards : Isocyanates used in polyurethane production are potentially mutagenic and carcinogenic, representing a health hazard in work environments (Andersen et al., 1980).
Synthesis of Polyurethanes : The compound can be used in the synthesis of various polyurethanes and related materials, demonstrating its versatility in polymer chemistry.
Safety And Hazards
5-Chloro-2-methylphenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the product in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .
properties
IUPAC Name |
4-chloro-2-isocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUTFNBAICJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377805 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylphenyl isocyanate | |
CAS RN |
40411-27-6 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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